1-(2-Cyanopropan-2-yl)-1,3-diphenylurea
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Overview
Description
1-(2-Cyanopropan-2-yl)-1,3-diphenylurea is an organic compound with a unique structure that includes a cyanopropyl group and two phenyl groups attached to a urea moiety
Preparation Methods
The synthesis of 1-(2-Cyanopropan-2-yl)-1,3-diphenylurea typically involves the reaction of 2-cyanopropan-2-yl isocyanate with diphenylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Cyanopropan-2-yl)-1,3-diphenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The cyanopropyl group can undergo substitution reactions with various reagents, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Cyanopropan-2-yl)-1,3-diphenylurea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Cyanopropan-2-yl)-1,3-diphenylurea involves its interaction with molecular targets such as enzymes and receptors. The cyanopropyl group and phenyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Cyanopropan-2-yl)-1,3-diphenylurea can be compared with similar compounds such as:
1-(2-Cyanopropan-2-yl)-1,3-diphenylthiourea: Similar structure but with a thiourea moiety instead of urea.
1-(2-Cyanopropan-2-yl)-1,3-diphenylguanidine: Contains a guanidine group instead of urea.
1-(2-Cyanopropan-2-yl)-1,3-diphenylcarbamate: Features a carbamate group instead of urea. These compounds share structural similarities but differ in their chemical properties and reactivity, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-(2-cyanopropan-2-yl)-1,3-diphenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-17(2,13-18)20(15-11-7-4-8-12-15)16(21)19-14-9-5-3-6-10-14/h3-12H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKNHLBYVCMBRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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